molecular formula C13H14N4O B2787100 N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411265-30-8

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

Numéro de catalogue B2787100
Numéro CAS: 2411265-30-8
Poids moléculaire: 242.282
Clé InChI: OOLRLKYPMXMVPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharides (LPS). TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.

Mécanisme D'action

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This results in the inhibition of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammatory cytokine production, improve survival rates, reduce tissue damage, and improve organ function in various disease models. This compound has also been shown to reduce oxidative stress and apoptosis in some disease models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide is its specificity for TLR4 signaling, which allows for the study of TLR4-mediated inflammation without affecting other signaling pathways. However, this compound has a short half-life in vivo and requires frequent dosing. Additionally, this compound may not be effective in all disease models, as TLR4 signaling may not be the primary driver of inflammation in some diseases.

Orientations Futures

For N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide research include the development of more potent and selective TLR4 inhibitors, investigation of this compound in combination with other therapies, and exploration of this compound in other disease models.

Méthodes De Synthèse

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2-(1,2,4-triazol-1-ylmethyl)aniline with 2-chloro-1-(prop-2-enoyl)pyridinium tetrafluoroborate in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound.

Applications De Recherche Scientifique

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been extensively studied in various disease models, including sepsis, acute lung injury, ischemia-reperfusion injury, and inflammatory bowel disease. In sepsis, this compound has been shown to improve survival rates and reduce inflammatory cytokine production. In acute lung injury, this compound has been shown to reduce lung inflammation and improve lung function. In ischemia-reperfusion injury, this compound has been shown to reduce tissue damage and improve organ function. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve intestinal barrier function.

Propriétés

IUPAC Name

N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-13(18)15-7-11-5-3-4-6-12(11)8-17-10-14-9-16-17/h2-6,9-10H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRLKYPMXMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.